molecular formula C11H19NO2 B2682442 N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide CAS No. 2093658-73-0

N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide

Cat. No.: B2682442
CAS No.: 2093658-73-0
M. Wt: 197.278
InChI Key: KKVUDKYCFPFXDZ-UHFFFAOYSA-N
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Description

N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide is a chemical compound characterized by its unique structure, which includes a tetramethyloxolane ring and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide typically involves the reaction of 2,2,5,5-tetramethyloxolane with prop-2-enamide under specific conditions. One common method includes the use of acid catalysts to facilitate the ring closure of 2,5-dimethylhexane-2,5-diol, forming the tetramethyloxolane ring . The resulting intermediate can then be reacted with prop-2-enamide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide is unique due to its combination of the tetramethyloxolane ring and prop-2-enamide group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-6-9(13)12-8-7-10(2,3)14-11(8,4)5/h6,8H,1,7H2,2-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVUDKYCFPFXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(O1)(C)C)NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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